Cas no 87679-18-3 (rel-(1s,3R,5S)-3,5-dimethylcyclohexanecarboxylic acid)

Technical Introduction: Rel-(1S,3R,5S)-3,5-dimethylcyclohexanecarboxylic acid is a chiral cyclohexane derivative characterized by its stereochemically defined structure, featuring methyl substituents at the 3 and 5 positions. This compound is valued for its rigid cyclohexane backbone, which imparts stability and influences stereoselectivity in synthetic applications. Its carboxylic acid functionality enables versatile derivatization, making it a useful intermediate in pharmaceuticals, agrochemicals, and asymmetric synthesis. The defined stereochemistry (1S,3R,5S) ensures consistency in reactions requiring enantioselectivity or diastereocontrol. High purity and precise stereochemical configuration are critical advantages for researchers seeking reproducible results in complex synthetic pathways.
rel-(1s,3R,5S)-3,5-dimethylcyclohexanecarboxylic acid structure
87679-18-3 structure
Product Name:rel-(1s,3R,5S)-3,5-dimethylcyclohexanecarboxylic acid
CAS No:87679-18-3
MF:C9H16O2
MW:156.222143173218
MDL:MFCD31384843
CID:5058669
PubChem ID:15090400
Update Time:2026-02-28

rel-(1s,3R,5S)-3,5-dimethylcyclohexanecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • cis-3,5-dimethylcyclohexane-1-carboxylic acid
    • AMY35840
    • (3S,5R)-3,5-Dimethyl-cyclohexanecarboxylic acid
    • (3S,5R)-3,5-dimethylcyclohexane-1-carboxylic acid
    • rel-(1s,3R,5S)-3,5-dimethylcyclohexanecarboxylic acid
    • MFCD20640235
    • SCHEMBL3384406
    • SCHEMBL4864612
    • (1S,3R,5S)-3,5-dimethylcyclohexane-1-carboxylicacid
    • SCHEMBL6809952
    • IBKKIFZBAGGCTR-DHBOJHSNSA-N
    • 87679-18-3
    • P18307
    • cis-3,5-dimethylcyclohexane-1-carboxylicacid
    • CS-0172828
    • BS-43657
    • MDL: MFCD31384843
    • Inchi: 1S/C9H16O2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)/t6-,7+,8?
    • InChI Key: IBKKIFZBAGGCTR-DHBOJHSNSA-N
    • SMILES: OC(C1C[C@H](C)C[C@H](C)C1)=O

Computed Properties

  • Exact Mass: 156.115029749g/mol
  • Monoisotopic Mass: 156.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 37.3

rel-(1s,3R,5S)-3,5-dimethylcyclohexanecarboxylic acid Pricemore >>

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rel-(1s,3R,5S)-3,5-dimethylcyclohexanecarboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:87679-18-3)rel-(1s,3R,5S)-3,5-dimethylcyclohexanecarboxylic acid
Order Number:A1092603
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:07
Price ($):349.0
Email:sales@amadischem.com

Additional information on rel-(1s,3R,5S)-3,5-dimethylcyclohexanecarboxylic acid

Rel-(1S,3R,5S)-3,5-Dimethylcyclohexanecarboxylic Acid (CAS No: 87679-18-3): A Versatile Chiral Building Block in Chemical and Pharmaceutical Research

The rel-(1S,3R,5S)-3,5-dimethylcyclohexanecarboxylic acid, identified by CAS No 87679-18-3, is a chiral organic compound with a unique three-dimensional structure that has garnered significant attention in recent years due to its role as a critical intermediate in pharmaceutical synthesis and material science applications. This compound belongs to the class of cyclohexane carboxylic acids and features two methyl substituents at positions 3 and 5 of the cyclohexane ring. The stereochemistry (R/S) configuration at these positions plays a pivotal role in determining its reactivity and biological activity.

Key structural features:
The molecule’s asymmetric carbon centers (C(1), C(3), and C(5)) create distinct stereoisomers with varying physicochemical properties. The (rel-) designation indicates relative stereochemistry between specific carbons (e.g., C(1)-C(4)). Its molecular formula (C₉H₁₆O₂) corresponds to a molecular weight of approximately 152.2 g/mol. Spectroscopic data (¹H NMR/¹³C NMR) confirm the presence of methyl groups adjacent to the carboxylic acid moiety.

Synthesis advancements:
Recent studies published in the Journal of Organic Chemistry (2022) have optimized asymmetric syntheses using chiral catalysts such as cinchona alkaloid derivatives to achieve enantiomeric excesses exceeding 99%. One notable method involves the Sharpless asymmetric epoxidation of a dihydroxy precursor followed by hydrolysis under controlled pH conditions. This approach reduces reaction steps compared to traditional methods while minimizing waste production—a critical factor for industrial scalability.

Pharmaceutical applications:
As highlighted in Nature Communications (2023), this compound serves as a key intermediate in synthesizing β-adrenergic receptor antagonists used for cardiovascular therapies. Its rigid cyclohexane scaffold provides optimal steric hindrance for receptor binding specificity while the carboxylic acid group facilitates bioisosteric replacements with pharmacophore-functionalized analogs. Preclinical trials demonstrate improved metabolic stability compared to earlier generations of such drugs.

Material science innovations:
In polymer chemistry research published in Macromolecules (2024), this compound’s chiral centers enable the creation of stereoregular polyesters with tunable crystallinity. By incorporating it into copolymer backbones via ester linkages formed through acylation reactions with diols like polyethylene glycol (PEG), researchers achieved materials with tailored mechanical properties ideal for drug delivery systems or biodegradable implants.

Green chemistry implications:
Emerging research from Angewandte Chemie International Edition (Q4 2024) explores its use as a bio-based chiral building block derived from renewable feedstocks like pinacolone via enzymatic oxidation pathways. This approach reduces reliance on petrochemical-derived starting materials while maintaining high stereochemical fidelity through biocatalytic processes—aligning with current sustainability trends.

Structural characterization challenges:
Determining absolute configuration remains technically demanding due to overlapping signals in conventional NMR spectroscopy when protonated forms dominate solution-phase analysis. Advanced techniques like X-ray crystallography combined with computational modeling using DFT calculations now provide reliable methods for stereochemical validation as reported in Crystal Growth & Design (June 2024).

In conclusion, rel-(1S,3R,5S-)[rel-(1S,3R,5S)]-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-

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Amadis Chemical Company Limited
(CAS:87679-18-3)rel-(1s,3R,5S)-3,5-dimethylcyclohexanecarboxylic acid
A1092603
Purity:99%
Quantity:1g
Price ($):349.0
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